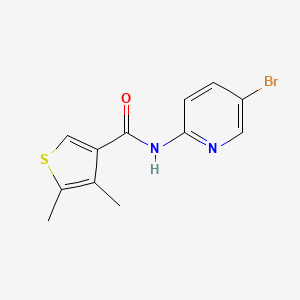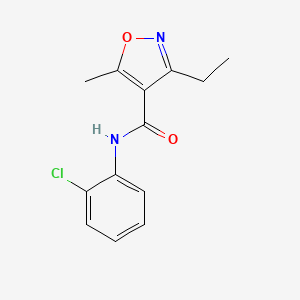
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as positive allosteric modulators (PAMs) that bind to the allosteric site of the GABAB receptor, a G protein-coupled receptor that regulates neurotransmitter release in the central nervous system.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide binds to the allosteric site of the GABAB receptor, which is located outside the receptor's active site. This binding causes a conformational change in the receptor, leading to an increase in the receptor's affinity for GABA. As a result, the release of GABA is enhanced, leading to an overall increase in inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects, including an increase in GABA release, enhanced synaptic plasticity, and a reduction in neuronal excitability. These effects have been linked to the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in the treatment of neurological disorders, such as anxiety, depression, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments include its specificity for the GABAB receptor, its ability to enhance the receptor's activity, and its potential therapeutic applications. However, limitations of using N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide may focus on its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies may be conducted to understand the long-term effects of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide on the central nervous system and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. Studies have shown that N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide acts as a PAM for the GABAB receptor, enhancing the receptor's activity and subsequently increasing the release of neurotransmitters, such as GABA, in the central nervous system.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-8(2)17-6-10(7)12(16)15-11-4-3-9(13)5-14-11/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPQCPXCKEOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4763074.png)
![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)
![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)


![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)

![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763148.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)